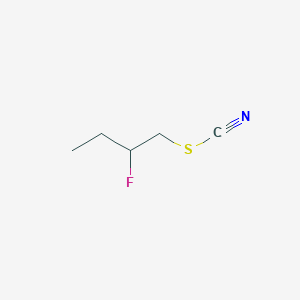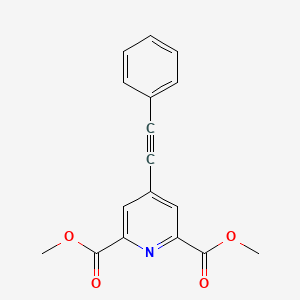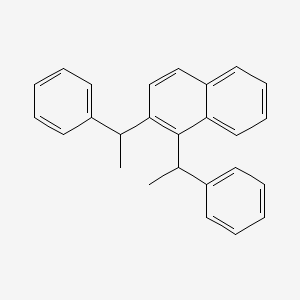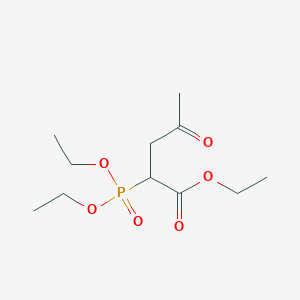
Ethyl(methyl)lead
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(methyl)lead is an organolead compound that contains both ethyl and methyl groups attached to a lead atom. Organolead compounds have been historically significant due to their use in various industrial applications, particularly as additives in gasoline to improve engine performance. the toxicity and environmental impact of lead compounds have led to a decline in their use.
準備方法
Ethyl(methyl)lead can be synthesized through the reaction of chloroethane and chloromethane with a sodium-lead alloy. The reaction proceeds as follows: [ \text{NaPb} + \text{CH}_3\text{Cl} + \text{C}_2\text{H}_5\text{Cl} \rightarrow \text{Pb(CH}_3\text{)(C}_2\text{H}_5\text{)} + \text{NaCl} ] The product is typically recovered by steam distillation, leaving behind a sludge of lead and sodium chloride .
化学反応の分析
Ethyl(methyl)lead undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides and other byproducts.
Decomposition: At high temperatures, such as those found in internal combustion engines, this compound decomposes into lead and ethyl radicals.
Substitution: It can undergo substitution reactions with halogens and other reagents.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It has been used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Research has explored its effects on biological systems, particularly its toxicity and impact on cellular processes.
Medicine: While not commonly used in medicine due to its toxicity, studies have investigated its potential effects on human health.
作用機序
The mechanism by which ethyl(methyl)lead exerts its effects involves the generation of reactive oxygen species (ROS) and the disruption of cellular processes. Lead ions can interfere with enzyme activity, particularly those involved in heme synthesis, leading to oxidative stress and cellular damage . The compound can also bind to proteins and other macromolecules, disrupting their normal function.
類似化合物との比較
Ethyl(methyl)lead is similar to other organolead compounds such as tetraethyllead and tetramethyllead. These compounds share similar chemical properties and historical uses as gasoline additives. this compound is unique in its specific combination of ethyl and methyl groups, which can influence its reactivity and toxicity.
Similar compounds include:
Tetraethyllead: Used as a gasoline additive to improve octane rating.
Tetramethyllead: Similar in structure and use to tetraethyllead.
Tetraethylsilane: An organosilicon compound with similar applications in organic synthesis.
This compound’s unique combination of ethyl and methyl groups distinguishes it from these related compounds, potentially affecting its chemical behavior and applications.
特性
分子式 |
C3H8Pb |
|---|---|
分子量 |
251 g/mol |
IUPAC名 |
ethyl(methyl)lead |
InChI |
InChI=1S/C2H5.CH3.Pb/c1-2;;/h1H2,2H3;1H3; |
InChIキー |
JJTNLUJVRUPXSY-UHFFFAOYSA-N |
正規SMILES |
CC[Pb]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



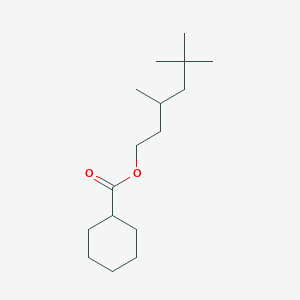
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
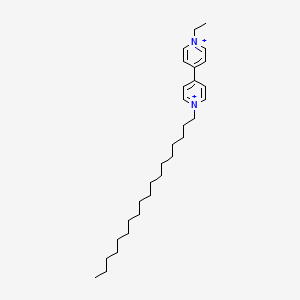
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

